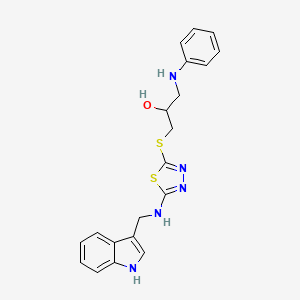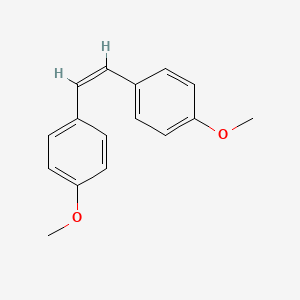
cis-4,4'-Dimethoxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4,4’-Dimethoxystilbene: is an organic compound belonging to the stilbene family It is characterized by the presence of two methoxy groups attached to the benzene rings at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling: One common method for synthesizing cis-4,4’-dimethoxystilbene involves the oxidative coupling of 4,4’-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane.
Wurtz Reaction: Another method involves the coupling of p-methoxybenzyl chloride using copper (I) chloride as a catalyst.
Industrial Production Methods: While specific industrial production methods for cis-4,4’-dimethoxystilbene are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4,4’-Dimethoxystilbene undergoes oxidation reactions, forming dimers and other oxidation products.
Solvolysis: This compound can undergo solvolysis reactions, particularly with α-bromo derivatives.
Common Reagents and Conditions:
Oxidation: Chloranil is often used as an acceptor in charge-transfer complexes during oxidation reactions.
Solvolysis: Sodium acetate and acetic acid are commonly used reagents in solvolysis reactions.
Major Products:
Oxidation: Formation of dimers and other oxidation products.
Solvolysis: Bis-4-methoxyphenylacetylene.
Scientific Research Applications
cis-4,4’-Dimethoxystilbene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of charge-transfer complexes and cis/trans isomerization.
Biology: Research has shown its potential nematicidal activity, particularly against pinewood nematodes.
Industry: Its chemical properties make it useful in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of cis-4,4’-dimethoxystilbene involves its ability to form charge-transfer complexes and undergo cis/trans isomerization. The compound’s effects are mediated through interactions with molecular targets such as chloranil, which acts as an acceptor in these complexes .
Comparison with Similar Compounds
trans-4,4’-Dimethoxystilbene: The trans isomer of 4,4’-dimethoxystilbene, which has different reactivity and properties compared to the cis isomer.
3,3’-Dimethoxystilbene-4,4’-diol: A related compound with hydroxyl groups at the 4 and 4’ positions.
cis-3,5-Dimethoxystilbene: Another stilbene derivative with methoxy groups at the 3 and 5 positions, known for its nematicidal activity.
Uniqueness: cis-4,4’-Dimethoxystilbene is unique due to its specific arrangement of methoxy groups and its ability to form charge-transfer complexes, which distinguishes it from other stilbene derivatives .
Properties
CAS No. |
2510-75-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3- |
InChI Key |
CAWFCZIEFIQKRV-ARJAWSKDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


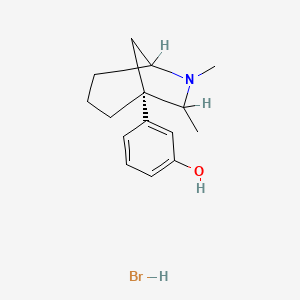
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
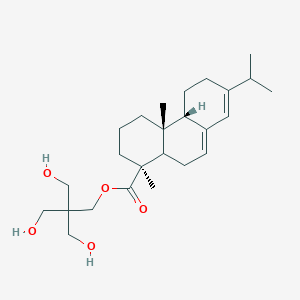
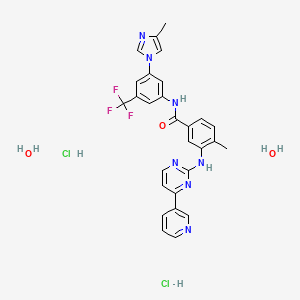
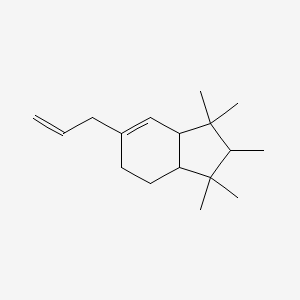
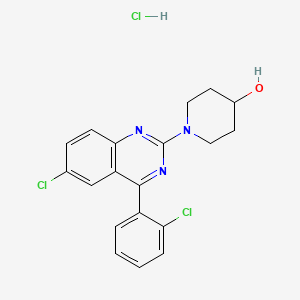
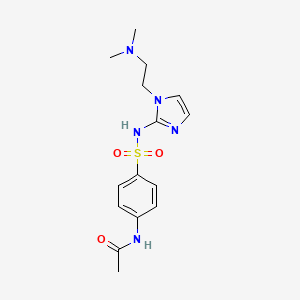
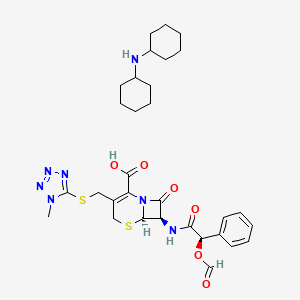

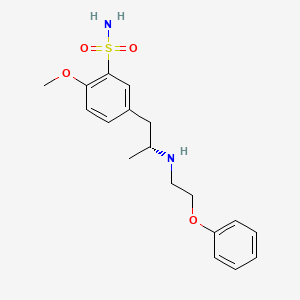

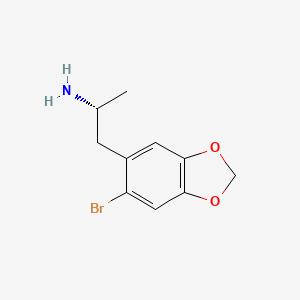
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
